6-Chloropyridazine-3-carbonitrile
Overview
Description
6-Chloropyridazine-3-carbonitrile is a reactant used in the synthesis of spiropiperidine-based stearoyl-CoA desaturase-1 inhibitors . It is a chemical building block with a molecular formula of C5H2ClN3 .
Synthesis Analysis
The synthesis of 6-Chloropyridazine-3-carbonitrile involves a mixture of 3-chloro-6-iodo-pyridazine and copper cyanide in acetonitrile. The mixture is stirred for 30 minutes at 160°C under microwave irradiation .Molecular Structure Analysis
6-Chloropyridazine-3-carbonitrile is a planar non-symmetric molecule. It has a permanent dipole moment which does not coincide with any inertia axis . The molecule is characterized by having its electric dipole moment not parallel to any principal axis of inertia .Physical And Chemical Properties Analysis
6-Chloropyridazine-3-carbonitrile has a molecular weight of 139.545 g/mol . The molecule is characterized by having its electric dipole moment not parallel to any principal axis of inertia .Scientific Research Applications
Application in Physical Chemistry
Summary of the Application
6-Chloropyridazine-3-carbonitrile is used in the study of the orientation of non-symmetric molecules using weak and moderate electric fields . This compound serves as a prototype example in this research .
Methods of Application or Experimental Procedures
The research uses Quantum Optimal Control techniques to orient any axis of 6-chloropyridazine-3-carbonitrile along the electric field direction . A detailed analysis is performed by exploring the impact on the molecular orientation of the time scale and strength of the control field .
Results or Outcomes
The study found that these techniques allow for full control over the orientation of a planar non-symmetric molecule like 6-chloropyridazine-3-carbonitrile . The underlying physical phenomena allowing for the control of the orientation are interpreted in terms of the frequencies contributing to the field-dressed dynamics and to the driving field by a spectral analysis .
Safety And Hazards
Future Directions
Research is being conducted on the full control over the orientation of a planar non-symmetric molecule like 6-Chloropyridazine-3-carbonitrile using moderate and weak electric fields. Quantum optimal control techniques allow the orientation of any axis of 6-Chloropyridazine-3-carbonitrile along the electric field direction .
properties
IUPAC Name |
6-chloropyridazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOLGNUZURDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538939 | |
Record name | 6-Chloropyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridazine-3-carbonitrile | |
CAS RN |
35857-89-7 | |
Record name | 6-Chloropyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridazine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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